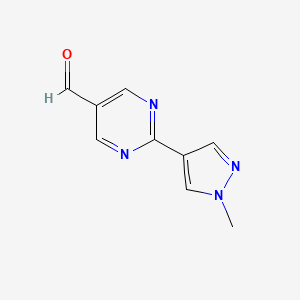
2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde
Vue d'ensemble
Description
“2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde” is a compound that contains a pyrazole moiety. Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in various studies. For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity . Another study reported the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamides from 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, substituted anilines or substituted benzylamines as starting materials .Molecular Structure Analysis
The molecular structure of “2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde” can be characterized by various spectroscopic techniques. For instance, the structures of target compounds were characterized by 1H NMR, 13C NMR, IR, HRMS .Chemical Reactions Analysis
Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed, especially in recent times . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Applications De Recherche Scientifique
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, including 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde, are notable for their medicinal applications. Rathod and Solanki (2018) emphasized the significance of pyrimidine derivatives among heterocyclic compounds, particularly in medicine. They synthesized and characterized a series of newer pyrimidine derivatives using the Biginelli reaction, involving aldehydes, diketo compounds, and urea/thiourea. These derivatives, recognized for their antimicrobial activities, were synthesized through a one-pot synthesis method and characterized using various spectroscopic techniques (Rathod & Solanki, 2018).
Antitumor Properties and Molecular Docking Studies
El-Zahar et al. (2011) explored the antitumor properties of benzofuran-2-yl pyrazole pyrimidine derivatives. Starting from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde, they synthesized a series of compounds through cyclocondensation reactions. Molecular docking studies were conducted to evaluate these compounds as thymidylate synthase inhibitors. Some synthesized compounds showed promising results against the HEPG2 human liver carcinoma cell line in comparison with 5-fluorouracil (El-Zahar et al., 2011).
Antibacterial and Antifungal Applications
Vijaya Laxmi et al. (2012) synthesized a series of coumarin pyrazole pyrimidine derivatives with notable antibacterial and antifungal activities. These derivatives were synthesized through the condensation of 3-(2-oxo2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with barbituric and thiobarbituric acids. The synthesized compounds showed moderate activity against various microorganisms, with some showing significant antifungal activity against Aspergillus niger (Vijaya Laxmi et al., 2012).
Propriétés
IUPAC Name |
2-(1-methylpyrazol-4-yl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-13-5-8(4-12-13)9-10-2-7(6-14)3-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJOOJMHYNJZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde | |
CAS RN |
1484524-86-8 | |
| Record name | 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1425319.png)
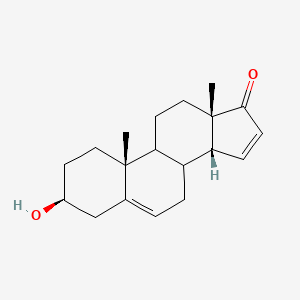
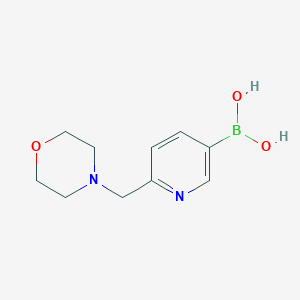
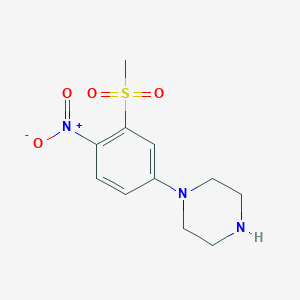

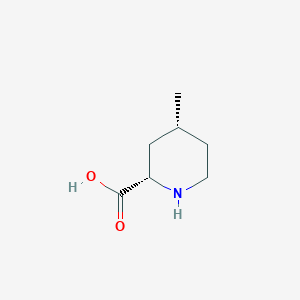
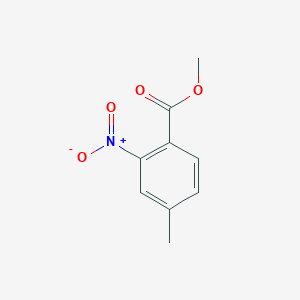
![8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one](/img/structure/B1425332.png)
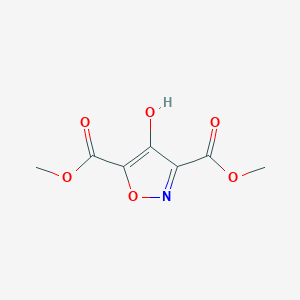
![Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1425335.png)
![4-Hydroxythieno[2,3-b]pyridin-6(7H)-one](/img/structure/B1425336.png)


![Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1425342.png)